
Vyxeos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CPX-351 is a Liposomal-encapsulated combination of daunorubicin and cytarabine for the treatment of newly diagnosed tAML or AML with myelodysplasia-related changes (AML-MRCs).
科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML)
- Improved Survival Rates : Vyxeos has demonstrated a significant improvement in overall survival for patients with newly diagnosed AML compared to the standard treatment regimen (7+3) of cytarabine and daunorubicin. In clinical trials, the median overall survival was reported as 9.56 months for this compound versus 5.95 months for the control group .
- Higher Response Rates : The complete response (CR) rates were also notably higher with this compound, achieving a CR + CRi (complete remission with incomplete blood count recovery) rate of 47.7% compared to 33.3% for the standard regimen .
- Hematopoietic Stem Cell Transplantation : Patients treated with this compound showed an increased rate of hematopoietic stem cell transplantation, which is crucial for long-term remission in AML cases .
Pediatric Applications
Recent studies have explored the use of this compound in children with relapsed or refractory AML. A Phase Ib study investigated its efficacy when combined with Clofarabine, showing promising results that warrant further investigation in this population .
Safety Profile
The liposomal formulation aims to reduce the risk of cardiotoxicity associated with daunorubicin and central nervous system toxicity related to cytarabine. Preclinical studies indicated lower brain-to-plasma ratios for cytarabine and heart-to-plasma ratios for daunorubicin when administered as this compound compared to non-liposomal formulations .
Phase III Clinical Trials
- Study Design : A pivotal Phase III trial compared this compound against the standard 7+3 regimen in patients with newly diagnosed AML with myelodysplasia-related changes.
- Results : The trial results indicated not only improved survival but also better quality of life metrics among patients receiving this compound .
Investigator-Sponsored Trials
- Studies presented at major hematology conferences have showcased various aspects of this compound treatment, including real-world evidence studies that reinforce its efficacy in diverse patient populations .
Comparative Efficacy Table
Study/Trial | Population | Treatment Comparison | Overall Survival (Months) | CR Rate (%) |
---|---|---|---|---|
Pivotal Phase III Trial | Newly diagnosed AML | This compound vs 7+3 | 9.56 vs 5.95 | 47.7 vs 33.3 |
Pediatric Phase Ib Trial | Relapsed/Refractory AML | This compound + Clofarabine | Data Pending | Data Pending |
特性
CAS番号 |
1256639-86-7 |
---|---|
分子式 |
C36H42N4O15 |
分子量 |
770.7 g/mol |
IUPAC名 |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1 |
InChIキー |
HBQCEICSYDCGJG-SZXLQUARSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。